molecular formula C8H16ClNO2S B1617397 Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride CAS No. 26470-16-6

Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride

Cat. No.: B1617397
CAS No.: 26470-16-6
M. Wt: 225.74 g/mol
InChI Key: FPRLGRAGHLKQAU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride involves the polymerization of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with sulfur dioxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the monomers are polymerized in the presence of sulfur dioxide. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride is unique due to its specific polymeric structure and its ability to interact with sulfur dioxide. This gives it distinct properties that make it particularly effective as a flocculating agent in water purification .

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.ClH.O2S/c1-5-7-9(3,4)8-6-2;;1-3-2/h5-6H,1-2,7-8H2,3-4H3;1H;/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRLGRAGHLKQAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=C)CC=C.O=S=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26470-16-6
Record name Diallyldimethylammonium chloride-sulfur dioxide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26470-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80923006
Record name N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride--dioxo-lambda~4~-sulfane (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26470-16-6, 119574-34-4
Record name Dimethyldiallylammonium chloride, sulfur dioxide polymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with sulfur dioxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride--dioxo-lambda~4~-sulfane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with sulfur dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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